molecular formula C20H15N3O2 B2594924 N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide CAS No. 897616-46-5

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide

Cat. No. B2594924
CAS RN: 897616-46-5
M. Wt: 329.359
InChI Key: XUZYGIALCSNVKF-UHFFFAOYSA-N
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Description

The compound “N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide” belongs to a class of compounds known as pyridopyrimidinones . These compounds are characterized by a pyrido[1,2-a]pyrimidine core structure, which is a bicyclic system consisting of a pyridine and a pyrimidine ring fused together .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyridopyrimidinones can generally be synthesized through the condensation of aminopyrimidines with carboxylic anhydrides or acid chlorides . The reaction typically involves cyclization and the formation of an amide bond .


Molecular Structure Analysis

The molecular structure of pyridopyrimidinones is characterized by a bicyclic system. The cation of the salt is almost co-planar as evidenced by the two conjugated rings .


Chemical Reactions Analysis

Pyridopyrimidinones can undergo various chemical reactions. For example, they can form stable adducts with primary amines . The acylating capacity of their ethoxycarbonyl groups can be decreased by the formation of these adducts .

Scientific Research Applications

Alzheimer's Disease Research

A study by Mohamed et al. (2011) focused on the design, synthesis, and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives. These compounds were evaluated as dual inhibitors of cholinesterase and amyloid-β (Aβ)-aggregation. The research identified several potent inhibitors, highlighting the central pyrimidine ring's suitability for developing dual inhibitors targeting multiple Alzheimer's disease (AD) pathways (Mohamed et al., 2011).

Osteoporosis Prevention and Treatment

Coleman et al. (2004) identified potent and selective antagonists of the αvβ3 receptor from a series of 3-(S)-pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid compounds. These compounds showed excellent in vitro profiles and efficacy in an in vivo model of bone turnover, marking them as candidates for osteoporosis treatment (Coleman et al., 2004).

Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) synthesized a series of pyrimidine linked pyrazole heterocyclics, including compounds with a core structure related to N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, indicating the diverse biological applications of these molecules (Deohate & Palaspagar, 2020).

Antitumor Activity

Insuasty et al. (2013) reported the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones and their oxidized forms with potential antitumor activity. The compounds were evaluated in the US National Cancer Institute (NCI), where one compound showed remarkable activity against 57 cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Insuasty et al., 2013).

Future Directions

Pyridopyrimidinones are a class of compounds with significant potential for future research due to their wide range of biological activities . They are used in the search for novel effective and safe substances for controlling pain .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is likely to be complex and may involve the formation of hydrogen bonds .

Cellular Effects

In terms of cellular effects, N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide has been shown to have moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A molecular docking study showed that the compound binds into the active site of PFV integrase (IN), a key enzyme in the life cycle of HIV-1 .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At high doses, the compound may have toxic or adverse effects .

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors .

Transport and Distribution

It is likely that the compound interacts with various transporters or binding proteins .

Subcellular Localization

It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-13-18(20(25)23-12-5-4-11-17(23)21-13)22-19(24)16-10-6-8-14-7-2-3-9-15(14)16/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZYGIALCSNVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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